molecular formula C6H13ClO5 B1220388 6-Chloro-6-deoxy-d-glucitol CAS No. 76986-26-0

6-Chloro-6-deoxy-d-glucitol

Cat. No.: B1220388
CAS No.: 76986-26-0
M. Wt: 200.62 g/mol
InChI Key: MRGPKZIDNGFPIU-JGWLITMVSA-N
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Description

6-Chloro-6-deoxy-d-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClO5 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifertility Agent

One of the most notable applications of 6-Chloro-6-deoxy-D-glucitol is its use as an antifertility agent. Studies have shown that this compound exhibits complete antifertility activity in male rats at doses ranging from 18 to 48 mg/kg/day. The mechanism appears to be related to its ability to inhibit sperm motility and glucose oxidation, which are critical for sperm function .

Case Study:
In a controlled study, male rats treated with this compound showed significant reductions in fertility when paired with females. The effects were reversible after discontinuation of treatment, suggesting potential for use in fertility control strategies .

Antiviral and Antibacterial Properties

Emerging research indicates that this compound may possess antiviral and antibacterial properties. Preliminary studies suggest that it could inhibit certain viral infections and bacterial growth, although more extensive research is needed to fully understand these effects and their mechanisms .

Case Study:
A study highlighted the compound's potential to affect glucose metabolism in pathogens, which may contribute to its antimicrobial activity. However, further investigations are required to establish specific pathways and clinical relevance .

Biochemical Assays

This compound is also utilized as a reagent in biochemical assays for determining blood glucose levels. Its structural similarity to glucose allows it to participate in reactions typically involving glucose, making it useful for analytical chemistry applications .

Potential Implications in Various Fields

The implications of this compound extend beyond immediate applications:

  • Pharmaceutical Development: As a precursor for synthesizing novel compounds, it holds promise for drug development targeting metabolic disorders or infectious diseases.
  • Biotechnology: Its properties may be harnessed in biotechnological applications where modifications to sugar molecules can lead to improved enzymatic reactions or metabolic pathways.
  • Material Science: The unique chemical properties could be explored for developing new materials with specific functionalities, particularly those requiring sugar-like characteristics.

Limitations and Future Directions

While the potential applications of this compound are promising, there are limitations that warrant attention:

  • Toxicity Concerns: The compound exhibits some toxicity at higher doses, necessitating careful handling and further studies on its safety profile .
  • Complexity of Synthesis: The synthesis process can be complex, which may hinder large-scale production. Research into alternative synthesis methods could enhance accessibility .

Future research should focus on:

  • Expanding the understanding of its biological mechanisms.
  • Exploring potential therapeutic uses beyond antifertility.
  • Investigating safer synthesis routes and formulations for clinical applications.

Properties

CAS No.

76986-26-0

Molecular Formula

C6H13ClO5

Molecular Weight

200.62 g/mol

IUPAC Name

(2S,3R,4S,5S)-6-chlorohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

MRGPKZIDNGFPIU-JGWLITMVSA-N

SMILES

C(C(C(C(C(CCl)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CCl)O)O)O)O)O

Synonyms

6-chloro-6-deoxyglucitol

Origin of Product

United States

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